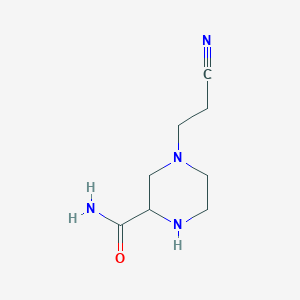

4-(2-Cyanoethyl)piperazine-2-carboxamide

Description

4-(2-Cyanoethyl)piperazine-2-carboxamide is a piperazine derivative characterized by a cyanoethyl (-CH2CN) substituent at the 4-position and a carboxamide (-CONH2) group at the 2-position of the piperazine ring. This compound is of interest due to its structural versatility, which allows for diverse biological interactions. The carboxamide linker is critical for hydrogen-bonding interactions, influencing pharmacological selectivity .

Properties

CAS No. |

156833-96-4 |

|---|---|

Molecular Formula |

C8H14N4O |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-(2-cyanoethyl)piperazine-2-carboxamide |

InChI |

InChI=1S/C8H14N4O/c9-2-1-4-12-5-3-11-7(6-12)8(10)13/h7,11H,1,3-6H2,(H2,10,13) |

InChI Key |

WQKVZLRYHWSTRI-UHFFFAOYSA-N |

SMILES |

C1CN(CC(N1)C(=O)N)CCC#N |

Canonical SMILES |

C1CN(CC(N1)C(=O)N)CCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and physicochemical properties of 4-(2-Cyanoethyl)piperazine-2-carboxamide and related piperazine derivatives:

Key Observations:

- Substituent Effects: The cyanoethyl group in the target compound distinguishes it from derivatives with bulkier substituents (e.g., GD-15’s dichlorophenyl and thiophenmethyl groups). These substituents influence solubility, with GD-15’s higher molecular weight (566.88) likely reducing aqueous solubility compared to simpler analogs .

- Carboxamide Linker : The carboxamide group is a common feature in compounds with receptor selectivity (e.g., dopamine D3R). Removal of this group reduces binding affinity by >100-fold, as seen in .

- Halogenation : Halogens (Cl, F, Br) in compounds like GD-15 and 8b enhance electronic effects and metabolic stability but may increase toxicity risks .

Pharmacological Activity and Selectivity

Receptor Binding and Selectivity

- Dopamine D3 Receptor (D3R) : Piperazine derivatives with carboxamide linkers, such as those in , exhibit >1000-fold selectivity for D3R over D2R. The carboxamide’s carbonyl group is essential for hydrogen bonding with the D3R’s second extracellular loop .

- Serotonin 5-HT1A Antagonists : Compounds like p-MPPI and p-MPPF () demonstrate competitive antagonism at 5-HT1A receptors. Their methoxyphenyl and iodobenzamido groups contribute to dose-dependent efficacy (ID50: 3–5 mg/kg) .

Enzymatic Targets

- Beta-Secretase 1 : The F1J ligand () targets this enzyme, critical in Alzheimer’s disease. Its fluorobenzyl and sulfanylethyl groups may enhance blood-brain barrier penetration .

- Antimycobacterial Activity : Pyrazinecarboxamide derivatives () show efficacy against Mycobacterium tuberculosis, with IC50 values in the micromolar range .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing 4-(2-cyanoethyl)piperazine-2-carboxamide?

The synthesis typically involves multi-step reactions starting with piperazine derivatives. For example, a chloroacetyl group can be introduced via reaction with chloroacetyl chloride under basic conditions (e.g., triethylamine), followed by nucleophilic substitution or coupling reactions to attach the cyanoethyl moiety. Reaction optimization includes solvent selection (e.g., dichloromethane or ethanol), temperature control, and stoichiometric ratios of reagents to maximize yield and purity .

Q. Which analytical techniques are critical for characterizing 4-(2-cyanoethyl)piperazine-2-carboxamide?

Structural confirmation relies on spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks.

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm).

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress .

Q. What are the solubility and stability considerations for this compound in aqueous buffers?

Solubility in aqueous media (e.g., pH 7.4) is critical for biological assays. Studies on analogous piperazine carboxamides report solubilities >48.7 µg/mL, but empirical testing via UV-Vis or nephelometry is recommended. Stability under varying pH and temperature conditions should be validated using accelerated degradation studies monitored by HPLC .

Advanced Research Questions

Q. How does the cyanoethyl substituent influence the compound’s biological activity and receptor binding?

The cyanoethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Structure-activity relationship (SAR) studies on carboxamide-linked piperazines show that electron-withdrawing groups (e.g., cyano) can modulate receptor selectivity. For example, replacing a carbonyl linker with an amine reduces dopamine D3 receptor binding affinity by >100-fold, highlighting the critical role of substituent electronic properties .

Q. What mechanistic insights exist for the interaction of this compound with biological targets?

Molecular docking and crystallographic studies on related piperazine carboxamides reveal interactions with extracellular receptor loops (e.g., dopamine D3 receptor E2 loop). The carboxamide linker forms hydrogen bonds with key residues, while the cyanoethyl group occupies hydrophobic pockets. Competitive binding assays (e.g., radioligand displacement) and site-directed mutagenesis are used to validate binding mechanisms .

Q. How can conformational flexibility of the piperazine ring impact pharmacological properties?

X-ray diffraction data for similar compounds (e.g., 2,3-dioxopiperazines) show that the piperazine ring adopts a half-chair conformation, influencing steric interactions with targets. Computational methods (e.g., molecular dynamics simulations) predict torsional angles and energy barriers for ring inversion, which correlate with in vivo efficacy .

Q. What strategies mitigate synthetic challenges, such as byproduct formation during cyanoethylation?

Common issues include incomplete substitution or hydrolysis of the cyano group. Strategies include:

- Protecting Groups : Temporarily shield reactive sites (e.g., Boc protection for amines).

- Catalytic Systems : Use palladium catalysts for efficient coupling.

- Purification : Column chromatography or recrystallization to isolate the desired product .

Data Contradictions and Validation

- Synthetic Yields : Reported yields for analogous compounds vary (e.g., 50–85%), likely due to differences in reaction scales or purification methods. Replication under controlled conditions is advised .

- Receptor Selectivity : Some studies emphasize the cyanoethyl group’s role in D3 selectivity, while others highlight piperazine ring conformation. Cross-validation using chimeric receptors or knockout models is critical .

Methodological Recommendations

- SAR Optimization : Systematically vary substituents (e.g., alkyl, aryl, or halogens) and evaluate activity via high-throughput screening.

- Crystallography : Co-crystallize the compound with target proteins to resolve binding modes.

- In Silico Modeling : Use QSAR or machine learning to predict bioactivity and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.